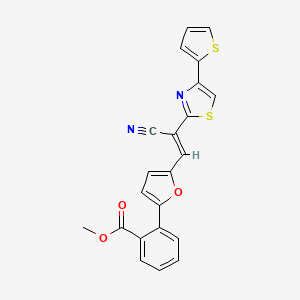

(E)-methyl 2-(5-(2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)furan-2-yl)benzoate

Description

The compound “(E)-methyl 2-(5-(2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)furan-2-yl)benzoate” is a conjugated heterocyclic system featuring a furan-thiazole backbone with a cyano-substituted vinyl linker and a methyl benzoate moiety. The stereochemistry (E-configuration) of the vinyl group is critical for maintaining conjugation and planar geometry, enhancing π-π stacking interactions .

Synthesis of such compounds typically involves Knoevenagel condensation or Suzuki coupling to assemble the thiazole-furan core, followed by functionalization with cyano and benzoate groups. Characterization relies on NMR (¹H/¹³C), UV-Vis spectroscopy, and elemental analysis, as demonstrated in analogous benzothiazolium and furan-thiazole derivatives .

Properties

IUPAC Name |

methyl 2-[5-[(E)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]furan-2-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N2O3S2/c1-26-22(25)17-6-3-2-5-16(17)19-9-8-15(27-19)11-14(12-23)21-24-18(13-29-21)20-7-4-10-28-20/h2-11,13H,1H3/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUKYXAVPQNZPE-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=C(C#N)C3=NC(=CS3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=C(\C#N)/C3=NC(=CS3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(5-(2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)furan-2-yl)benzoate typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde and a malononitrile derivative are reacted in the presence of a base to form the cyano-substituted vinyl group. This is followed by the formation of the thiazole ring through a cyclization reaction involving thiophene and a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(5-(2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)furan-2-yl)benzoate can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

-

Anticancer Properties :

- Research indicates that compounds with thiazole and furan moieties exhibit significant anticancer activity. For instance, thiazole derivatives have been shown to selectively inhibit cancer cell lines, including A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cells, with some compounds displaying IC50 values below 30 µM . The incorporation of the (E)-methyl 2-cyano structure may enhance this activity by improving bioavailability and interaction with cellular targets.

-

Antimicrobial Activity :

- The presence of thiophene and thiazole rings in (E)-methyl 2-(5-(2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)furan-2-yl)benzoate suggests potential antimicrobial properties. Studies have shown that similar compounds exhibit antibacterial and antifungal activities against various pathogens, which could be explored further for therapeutic applications .

-

Anti-inflammatory Effects :

- Some derivatives containing thiophene and thiazole rings have demonstrated anti-inflammatory properties in vitro. This suggests that this compound may also possess similar effects, warranting further investigation into its mechanisms of action.

Material Science Applications

The unique chemical structure of this compound makes it suitable for various applications in material science:

-

Organic Electronics :

- Compounds with furan and thiophene units are often used in organic electronic devices due to their conductive properties. The incorporation of this compound into polymer matrices could enhance the performance of organic solar cells or light-emitting diodes (LEDs).

-

Sensors :

- The ability of this compound to interact with various analytes makes it a candidate for sensor applications. Its structural features may allow for selective binding to specific ions or molecules, facilitating the development of sensitive detection systems.

Case Studies

Several studies have highlighted the potential applications of compounds similar to this compound:

Mechanism of Action

The mechanism of action of (E)-methyl 2-(5-(2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)furan-2-yl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the thiazole and thiophene rings can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of furan-thiazole hybrids with extended conjugation. Below is a systematic comparison with structurally related compounds based on substituent effects, electronic properties, and applications:

Structural Analogues

Key Differences and Implications

Electronic Properties: The cyano group in the target compound enhances electron deficiency compared to benzothiazolium salts (e.g., 5a-h), which may improve charge transport in optoelectronic applications . The thiophene-thiazole unit provides stronger electron donation than aryl-furan systems (e.g., 5a-h), red-shifting absorption/emission spectra .

Synthetic Complexity: The target compound requires multi-step synthesis (e.g., thiazole ring formation, Knoevenagel condensation), similar to hydrazinyl-thiazole derivatives (e.g., 5a,b in ). In contrast, simpler carbamate derivatives (e.g., ) are synthesized via direct functionalization, reducing yield challenges.

Biological Activity: Benzothiazolium salts (e.g., 5a-h) exhibit antimicrobial activity due to cationic charge and planar structure, whereas the target compound’s neutral benzoate group may reduce cellular uptake . Hydrazinyl-thiazole derivatives (e.g., ) show cytotoxicity via intercalation or enzyme inhibition, but the target compound’s extended conjugation could favor non-biological applications (e.g., sensors).

Thermal and Solubility Properties :

- The methyl benzoate group improves solubility in polar aprotic solvents compared to ionic benzothiazolium iodides .

- Thiophene-thiazole systems typically exhibit higher thermal stability than furan-thiazole analogues due to sulfur’s polarizability .

Research Findings and Limitations

- Spectroscopic Data : The target compound’s UV-Vis spectrum would likely show λmax > 400 nm (cf. benzothiazolium salts at ~350 nm ), but experimental validation is lacking in the provided evidence.

- Gaps in Evidence : Direct pharmacological or materials science data for the compound are absent; comparisons rely on extrapolation from structural analogues.

Biological Activity

(E)-Methyl 2-(5-(2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)furan-2-yl)benzoate is a complex organic compound that incorporates various heterocyclic structures known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by recent research findings.

Chemical Structure and Properties

The compound features a combination of thiophene, thiazole, furan, and benzoate moieties. The presence of these heterocycles is significant as they often contribute to the biological efficacy of compounds.

Molecular Formula

Molecular Weight

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds containing thiophene and thiazole rings. These compounds exhibit significant inhibition against various bacterial strains including Escherichia coli, Staphylococcus aureus, and fungal strains such as Candida albicans.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 125 μg/mL |

| Staphylococcus aureus | 62.5 μg/mL |

| Candida albicans | 31.25 μg/mL |

The compound's structural features allow for effective interaction with microbial targets, enhancing its potential as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory potential of thiophene derivatives has been well-documented. Compounds similar to this compound have shown the ability to inhibit key inflammatory mediators such as cytokines and prostaglandins. This suggests a promising avenue for treating inflammatory diseases .

Anticancer Activity

Studies indicate that derivatives containing thiazole and thiophene rings may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways.

Case Study:

A recent study synthesized several thiazole-thiophene derivatives and evaluated their cytotoxicity against different cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

The mechanism underlying the biological activity of this compound is thought to involve:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Disruption of Membrane Integrity: Interaction with microbial membranes can lead to cell lysis.

- Modulation of Signaling Pathways: The compound may alter signaling pathways involved in inflammation and cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.